3-(tert-Butyl)-5-iodobenzoic acid

Description

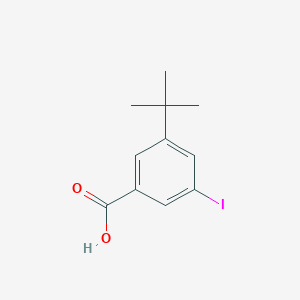

Structure

3D Structure

Properties

IUPAC Name |

3-tert-butyl-5-iodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13IO2/c1-11(2,3)8-4-7(10(13)14)5-9(12)6-8/h4-6H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKMRQBVKCBAPSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)C(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80646940 | |

| Record name | 3-tert-Butyl-5-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000341-29-6 | |

| Record name | 3-tert-Butyl-5-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(tert-Butyl)-5-iodobenzoic acid chemical properties

An In-Depth Technical Guide to 3-(tert-Butyl)-5-iodobenzoic Acid

Introduction

3-(tert-Butyl)-5-iodobenzoic acid, identified by CAS Number 1000341-29-6, is a disubstituted benzoic acid derivative that serves as a crucial building block in modern organic synthesis.[1] Its unique trifunctional architecture—comprising a carboxylic acid group, a sterically demanding tert-butyl group, and a versatile iodine atom—makes it a valuable intermediate for researchers in medicinal chemistry and materials science. The strategic placement of the bulky tert-butyl group and the reactive iodo substituent on the aromatic ring imparts specific steric and electronic properties, influencing its reactivity and the characteristics of its downstream products. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and handling, offering field-proven insights for its effective application in research and development.

Physicochemical and Spectroscopic Profile

The physical and chemical properties of 3-(tert-Butyl)-5-iodobenzoic acid are fundamental to its handling, storage, and application in synthetic chemistry.

Core Properties

A summary of its key physicochemical data is presented below. These properties dictate the choice of solvents for reactions and purification, as well as the necessary storage conditions to maintain its integrity.

| Property | Value | Source |

| CAS Number | 1000341-29-6 | [1][2] |

| Molecular Formula | C₁₁H₁₃IO₂ | [1][2] |

| Molecular Weight | 304.13 g/mol | [1] |

| Physical Form | Solid | [1] |

| Purity | Typically ≥98% | [1] |

| Storage Conditions | 2-8°C, protect from light, keep sealed in a dry place | [1][2] |

While the melting point for this specific isomer is not widely reported, it is expected to be lower than that of unsubstituted 3-iodobenzoic acid (186–188°C) due to the bulky tert-butyl group disrupting the crystal lattice packing.[3] The tert-butyl group also enhances its solubility in non-polar organic solvents compared to its unsubstituted analogs.[3]

Spectroscopic Signatures

-

¹H NMR: The proton NMR spectrum is expected to show a distinct singlet for the nine equivalent protons of the tert-butyl group around 1.3 ppm. The aromatic region should display three signals corresponding to the protons on the benzene ring, with their chemical shifts and coupling patterns determined by the substitution pattern.

-

¹³C NMR: The carbon NMR would feature a signal for the quaternary carbon of the tert-butyl group and another for the methyl carbons. Signals for the six aromatic carbons would be present, including the carbon attached to the iodine (which would be shifted upfield due to the heavy atom effect) and the carboxylic acid carbon at the downfield end of the spectrum (typically >165 ppm).

-

IR Spectroscopy: The infrared spectrum will be characterized by a broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹). A sharp, strong C=O stretching vibration is expected around 1700 cm⁻¹. C-H stretching bands from the tert-butyl and aromatic groups will appear around 2850-3100 cm⁻¹.

-

Mass Spectrometry: The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z 304. A characteristic isotopic pattern for iodine would not be observed as it is monoisotopic. Fragmentation would likely involve the loss of the tert-butyl group and the carboxylic acid moiety.

Synthesis and Reactivity

The synthetic utility of 3-(tert-Butyl)-5-iodobenzoic acid stems from the distinct reactivity of its three functional components.

Proposed Synthesis Workflow

A logical and industrially scalable approach to synthesizing 3-(tert-Butyl)-5-iodobenzoic acid involves a two-step process starting from 3-tert-butylbenzoic acid. This precursor can be synthesized via Friedel-Crafts alkylation of benzoic acid derivatives or related precursors. The subsequent step is a regioselective iodination.

Caption: Proposed synthesis workflow for 3-(tert-Butyl)-5-iodobenzoic acid.

Exemplary Synthesis Protocol

-

Charging the Reactor: To a solution of 3-tert-butylbenzoic acid in a suitable solvent system like acetic acid, add a catalytic amount of a strong acid such as sulfuric acid.

-

Iodination: Add the iodinating agent portion-wise at a controlled temperature. A common and effective method involves using iodine in the presence of an oxidizing agent like potassium persulfate, which generates the electrophilic iodine species in situ.[6] N-Iodosuccinimide (NIS) in an acidic medium is another viable option.[7]

-

Causality: The tert-butyl group is a moderately activating, ortho-, para-director. However, the carboxylic acid group is a deactivating meta-director. The position meta to the carboxylic acid and ortho to the tert-butyl group (C5) is sterically accessible and electronically favored for electrophilic substitution, leading to the desired product.

-

-

Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

-

Work-up and Purification: Upon completion, quench the reaction by adding a reducing agent solution (e.g., sodium thiosulfate) to remove excess iodine. The crude product can be precipitated by adding water and collected via filtration.

-

Final Isolation: Recrystallize the crude solid from a suitable solvent system (e.g., an acetic acid/water or ethanol/water mixture) to yield the pure 3-(tert-Butyl)-5-iodobenzoic acid.[6]

Chemical Reactivity and Applications

The true value of this molecule lies in the orthogonal reactivity of its functional groups, which can be addressed selectively in multi-step syntheses.

Caption: Key reaction sites on 3-(tert-Butyl)-5-iodobenzoic acid.

-

Reactions at the Iodine Site: The carbon-iodine bond is the most versatile functional handle. The iodine atom serves as an excellent leaving group in transition-metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds, a cornerstone of modern drug discovery.[8]

-

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form biaryl compounds.[9]

-

Sonogashira Coupling: Palladium-catalyzed reaction with terminal alkynes to synthesize aryl alkynes.[3]

-

Heck Coupling: Formation of a new C-C bond via reaction with alkenes.

-

Causality: The steric hindrance from the adjacent tert-butyl group may influence the efficiency of these coupling reactions, potentially requiring optimized catalyst systems or longer reaction times compared to less hindered analogs like 3-iodobenzoic acid.[3]

-

-

Reactions of the Carboxylic Acid: The -COOH group undergoes standard transformations, such as:

-

Esterification: Conversion to esters under acidic conditions with an alcohol.

-

Amide Bond Formation: Activation (e.g., to an acyl chloride) followed by reaction with an amine to form amides. This is fundamental in the synthesis of many active pharmaceutical ingredients (APIs).[10]

-

-

Applications in Drug Discovery and Materials Science:

-

Scaffold for APIs: As a substituted benzoic acid, it is part of a class of compounds with significant biological potential, including anticancer activity.[3][10] Its derivatives are explored as intermediates for complex targets like retinoid-X-receptor (RXR) agonists.[3]

-

Polymer Chemistry: Iodinated aromatic compounds can be used as precursors in the synthesis of specialized polymers, where the iodine can be a site for cross-linking or further functionalization.[3]

-

Safety, Handling, and Storage

Proper handling of 3-(tert-Butyl)-5-iodobenzoic acid is essential to ensure laboratory safety. It is classified as harmful and an irritant.[1]

GHS Hazard Information

| Hazard Code | Statement |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Source:[1]

Recommended Safety Protocols

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[11]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles.[12][13]

-

Skin Protection: Handle with chemically resistant gloves (e.g., nitrile rubber). Wear a lab coat or a protective suit to prevent skin contact.[12][13]

-

Respiratory Protection: If dust is generated, use a NIOSH-approved P95 or P1 particle respirator.[12]

-

-

Handling: Avoid contact with skin, eyes, and clothing.[11][13] Wash hands thoroughly after handling.[14] Avoid formation of dust.[11]

-

Storage: Store in a cool, dry, and well-ventilated place.[11][12] Keep the container tightly closed and protected from light.[1][13] Store away from incompatible materials such as strong oxidizing agents.[12]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[14] Do not let the product enter drains.[12]

Conclusion

3-(tert-Butyl)-5-iodobenzoic acid is a strategically designed synthetic intermediate whose value is derived from the interplay of its constituent functional groups. The carboxylic acid provides a classical handle for derivatization, the tert-butyl group imparts specific steric and solubility characteristics, and the iodo group opens the door to a vast array of powerful cross-coupling chemistries. For researchers and drug development professionals, a thorough understanding of its properties, reactivity, and handling is key to unlocking its full potential in the synthesis of novel, complex, and high-value molecules.

References

-

Synthesis of 3-phenylbenzoic acid from 3-iodobenzoic acid . Organic Chemistry Portal. [Link]

-

Mechanochemical catalytic oxidations in the solid state with in situ-generated modified IBX from 3,5-di-tert-butyl-2-iodobenzoic acid (DTB-IA)/Oxone . Organic Chemistry Frontiers (RSC Publishing). [Link]

-

Mechanochemical catalytic oxidations in the solid state with in situ-generated modified IBX from 3,5-di-tert-butyl-2-iodobenzoic acid (DTB-IA)/Oxone . RSC Publishing. [Link]

-

Cas 120363-13-5,tert-Butyl 4-iodobenzoate . LookChem. [Link]

-

Mechanochemical catalytic oxidations in the solid state with in situ-generated modified IBX from 3,5-di-tert-butyl-2-iodobenzoic acid (DTB-IA)/Oxone . Royal Society of Chemistry. [Link]

-

3-Iodobenzoic acid | C7H5IO2 | CID 12060 . PubChem. [Link]

- Method of preparing and recovering 2-methyl-5-iodobenzoic acid.

-

An Efficient and Scalable Ritter Reaction for the Synthesis of t-Butyl Amides . Organic Syntheses Procedure. [Link]

-

Benzoic acid, p-tert-butyl- . NIST WebBook. [Link]

-

Securing Your API Synthesis: The Role of 3-Iodobenzoic Acid . Pharmaffiliates. [Link]

-

Innovative synthesis of drug-like molecules using tetrazole as core building blocks . Beilstein Journal of Organic Chemistry. [Link]

-

Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review . PubMed. [Link]

Sources

- 1. 3-(tert-Butyl)-5-iodobenzoic acid | 1000341-29-6 [sigmaaldrich.com]

- 2. 1000341-29-6|3-(tert-Butyl)-5-iodobenzoic acid|BLD Pharm [bldpharm.com]

- 3. 4-(tert-Butyl)-3-iodobenzoic acid | 91131-72-5 | Benchchem [benchchem.com]

- 4. 3-Iodobenzoic acid | C7H5IO2 | CID 12060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzoic acid, p-tert-butyl- [webbook.nist.gov]

- 6. EP3059220A1 - Method of preparing and recovering 2-methyl-5-iodobenzoic acid - Google Patents [patents.google.com]

- 7. Mechanochemical catalytic oxidations in the solid state with in situ-generated modified IBX from 3,5-di-tert-butyl-2-iodobenzoic acid (DTB-IA)/Oxone - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. nbinno.com [nbinno.com]

- 9. Making sure you're not a bot! [oc-praktikum.de]

- 10. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 3-(tert-Butyl)-5-iodobenzoic Acid: Structure, Synthesis, and Applications in Modern Drug Discovery

Abstract

3-(tert-Butyl)-5-iodobenzoic acid is a strategically-functionalized aromatic carboxylic acid that serves as a versatile building block in synthetic and medicinal chemistry. Its unique molecular architecture, featuring a carboxylic acid for amide or ester formation, a sterically influential tert-butyl group, and a reactive iodine atom for carbon-carbon bond formation, makes it a valuable intermediate in the design of complex molecules. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, and spectroscopic signature. Furthermore, it details a plausible synthetic route and explores its key chemical reactivities, with a focus on its application in palladium-catalyzed cross-coupling reactions. For drug development professionals, this whitepaper elucidates the compound's potential in creating novel therapeutics, probes for chemical biology, and as a fragment in drug discovery campaigns.

Introduction to Substituted Benzoic Acids in Medicinal Chemistry

The benzoic acid scaffold is a cornerstone in medicinal chemistry, present in a multitude of approved drugs and clinical candidates.[1] Its carboxylic acid group provides a key interaction point for biological targets, often forming salt bridges or hydrogen bonds with amino acid residues in protein active sites. The true power of this scaffold, however, lies in the synthetic versatility of the benzene ring, which can be decorated with various substituents to precisely modulate the molecule's physicochemical and pharmacological properties.

Halogenation, particularly iodination, is a critical strategy in this process. The introduction of an iodine atom can enhance binding affinity through halogen bonding, increase metabolic stability, and, most importantly, serve as a versatile synthetic handle for downstream functionalization via cross-coupling chemistry.[2][3] 3-(tert-Butyl)-5-iodobenzoic acid emerges as a particularly interesting building block due to its trifunctional nature. The 1,3,5-substitution pattern positions the bulky tert-butyl group to exert significant steric influence on the molecule's conformation and interactions, while the iodine atom remains poised for chemical elaboration, offering a powerful tool for navigating and optimizing drug-target interactions.

Molecular Structure and Physicochemical Properties

Structural Elucidation

The molecular structure of 3-(tert-Butyl)-5-iodobenzoic acid (C₁₁H₁₃IO₂) is defined by a central benzene ring with three substituents in a meta-arrangement:

-

Carboxylic Acid (-COOH) at C1: This is the primary functional group, conferring acidity and providing a reactive site for esterification and amidation reactions.

-

tert-Butyl Group (-C(CH₃)₃) at C3: This bulky, lipophilic group significantly impacts the molecule's solubility and steric profile. It can effectively probe deep hydrophobic pockets in protein targets and can shield adjacent positions on the ring, influencing the regioselectivity of further reactions.

-

Iodine Atom (-I) at C5: As the heaviest stable halogen, iodine provides a site for a wide range of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), making it the key to molecular elaboration.[4] Its high atomic number also makes derivatives useful as X-ray contrast agents.[3]

The spatial arrangement of these groups creates a molecule with distinct regions of functionality, polarity, and steric bulk, which are key attributes for a versatile synthetic intermediate.

Spectroscopic Characterization (Predicted)

While specific experimental spectra are proprietary, the structure allows for a confident prediction of its key spectroscopic features, which are essential for reaction monitoring and quality control.

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the protons at C2, C4, and C6. These would appear as closely spaced multiplets (likely doublets or triplets depending on coupling constants). A sharp singlet, integrating to 9 protons, would be observed in the upfield region (approx. 1.3-1.5 ppm) corresponding to the magnetically equivalent methyl groups of the tert-butyl substituent. The acidic proton of the carboxylic acid would appear as a broad singlet far downfield.

-

¹³C NMR: The carbon NMR spectrum should display 8 distinct signals: one for the carboxyl carbon (~170 ppm), six for the aromatic ring carbons (including three quaternary carbons attached to the substituents), and one for the quaternary carbon of the tert-butyl group, along with a signal for the methyl carbons.

-

Mass Spectrometry: The molecular ion peak [M]+ would be readily identifiable at an m/z corresponding to its molecular weight of approximately 304.13 g/mol .[5] The presence of iodine (¹²⁷I) gives a simple isotopic pattern.

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a broad O-H stretch from the carboxylic acid dimer (approx. 2500-3300 cm⁻¹) and a strong C=O (carbonyl) stretch at approximately 1700 cm⁻¹.

Physicochemical Properties

The key properties of 3-(tert-Butyl)-5-iodobenzoic acid are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1000341-29-6 | [5] |

| Molecular Formula | C₁₁H₁₃IO₂ | [5] |

| Molecular Weight | 304.13 g/mol | |

| Physical Form | Solid | |

| Purity | Typically ≥98% | |

| Storage | 2-8°C, protect from light, keep dry | [5] |

| GHS Hazard Statements | H302, H315, H319, H335 (Harmful if swallowed, Causes skin/eye irritation, May cause respiratory irritation) |

Synthesis and Reactivity

Proposed Synthesis Protocol

While numerous methods exist for the synthesis of substituted iodobenzoic acids, a practical and scalable approach for 3-(tert-Butyl)-5-iodobenzoic acid can be conceptualized starting from commercially available 3-tert-butylbenzoic acid. The following protocol is based on established iridium-catalyzed C-H activation/iodination methods, which offer high regioselectivity and functional group tolerance under mild conditions.[6]

Reaction: ortho-Iodination of 3-tert-butylbenzoic acid.

Rationale: The carboxylic acid acts as a directing group for ortho-C-H activation. In 3-tert-butylbenzoic acid, there are two ortho positions (C2 and C6). The bulky tert-butyl group at C3 will sterically hinder the C2 position, thereby favoring selective iodination at the C6 position (which becomes C5 in the final product nomenclature).

Step-by-Step Methodology:

-

Vessel Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-tert-butylbenzoic acid (1.0 eq), [Ir(cod)Cl]₂ (1.5 mol%), and a magnetic stir bar.

-

Reagent Addition: Add N-iodosuccinimide (NIS) (1.2 eq) as the iodine source.

-

Solvent Addition: Add anhydrous 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as the solvent. HFIP is crucial for promoting the catalytic cycle.[6]

-

Reaction Execution: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Work-up: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with aqueous sodium thiosulfate solution to quench any remaining NIS, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure 3-(tert-Butyl)-5-iodobenzoic acid.

Key Chemical Reactivity

The utility of 3-(tert-Butyl)-5-iodobenzoic acid stems from the orthogonal reactivity of its functional groups.

-

The Iodine Atom (C-I Bond): This is the primary site for building molecular complexity. It readily participates in a host of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling with boronic acids or esters is particularly powerful for forming new aryl-aryl bonds.[7] This allows for the direct connection of the core scaffold to other heterocyclic or aromatic systems, a common strategy in drug discovery.

-

The Carboxylic Acid Group: This group can be easily converted to esters, amides, or acid chlorides. Amide coupling, in particular, is fundamental to drug design, allowing for the introduction of diverse functional groups and the modulation of solubility and cell permeability.

-

Steric Influence of the tert-Butyl Group: This group is not just a passive placeholder. Its size can dictate the preferred conformation of the final molecule, influencing how it fits into a binding pocket. It can also serve as a "steric shield," preventing unwanted metabolism at adjacent sites on the aromatic ring.[4]

Application Showcase: Synthesis of a Novel Probe via Suzuki Coupling

To illustrate the practical utility of 3-(tert-Butyl)-5-iodobenzoic acid, this section details a representative experimental workflow for its use in a Suzuki coupling reaction, a cornerstone of modern synthetic chemistry.[7]

Objective: To synthesize 3-(tert-Butyl)-5-(pyridin-4-yl)benzoic acid, a hypothetical fragment that could be used to target a protein active site containing both a hydrophobic pocket (probed by the tert-butyl group) and a potential hydrogen bond acceptor (the pyridine nitrogen).

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reactor Setup: In a microwave vial or round-bottom flask equipped with a reflux condenser, combine 3-(tert-Butyl)-5-iodobenzoic acid (1.0 eq), pyridine-4-boronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (3 mol%) or PdCl₂(dppf) (3 mol%).

-

Solvent and Base: Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio), followed by a base such as sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) (3.0 eq). The base is essential for the transmetalation step of the catalytic cycle.

-

Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (Argon or Nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Heating: Heat the reaction mixture with vigorous stirring. Typical conditions are 80-100 °C for several hours. The reaction can often be accelerated using microwave irradiation.

-

Monitoring: Track the disappearance of the starting material using TLC or LC-MS.

-

Aqueous Work-up: After cooling to room temperature, dilute the mixture with water and acidify with 1M HCl to a pH of ~5-6. This will protonate the product, causing it to precipitate.

-

Isolation and Purification: Collect the solid product by vacuum filtration. Wash the solid with water and then a non-polar solvent like hexane to remove non-polar impurities. If necessary, further purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by preparative HPLC.

Workflow Visualization

The following diagram illustrates the key stages of the synthesis and purification process.

Caption: Workflow for the Suzuki coupling of 3-(tert-Butyl)-5-iodobenzoic acid.

Conclusion and Future Outlook

3-(tert-Butyl)-5-iodobenzoic acid is more than just a chemical intermediate; it is a strategically designed building block for modern chemical synthesis. The orthogonal reactivity of its three functional groups provides chemists and drug discovery scientists with a reliable and versatile platform for constructing complex molecular architectures. Its ability to introduce steric bulk, a key hydrogen bonding group, and a vector for rapid diversification makes it an invaluable asset. Future applications will likely see this and similar scaffolds being employed in the synthesis of covalent inhibitors, targeted protein degraders (PROTACs), and advanced materials, solidifying the role of substituted benzoic acids in cutting-edge scientific research.

References

- Vertex AI Search. (2024, May 11).

- Benchchem.

- ChemicalBook. (2025, September 18).

- Benchchem. 4-(tert-Butyl)-3-iodobenzoic acid | 91131-72-5.

- Wikipedia. Iodobenzoic acid.

- BLDpharm. 1000341-29-6|3-(tert-Butyl)-5-iodobenzoic acid.

- Royal Society of Chemistry. (2016). Supporting Information for Mechanochemical catalytic oxidations in the solid state with in situ-generated modified IBX from 3,5-di-tert-butyl-2-iodobenzoic acid (DTB-IA)/Oxone.

-

Estévez, E., et al. (2017). Base- and Additive-Free Ir-Catalyzed ortho-Iodination of Benzoic Acids: Scope and Mechanistic Investigations. ACS Catalysis. [Link]

-

Organic Chemistry Portal. (2006, March). 3018 Synthesis of 3-phenylbenzoic acid from 3-iodobenzoic acid. [Link]

- Obendorf, W., & Stormann-Menninger, H. (1967). U.S. Patent No. 3,334,134.

- Royal Society of Chemistry. (2016, December 1). Mechanochemical catalytic oxidations in the solid state with in situ-generated modified IBX from 3,5-di-tert-butyl-2-iodobenzoic acid (DTB-IA)/Oxone.

- Guidechem. (2023, May 13). How is 3,5-Dihydroxybenzoic acid applied and prepared?.

- Royal Society of Chemistry. Mechanochemical catalytic oxidations in the solid state with in situ-generated modified IBX from 3,5-di-tert-butyl-2-iodobenzoic acid (DTB-IA)/Oxone.

-

Organic Syntheses. 3,5-dinitrobenzoic acid. [Link]

- Organic Syntheses. m-IODOBENZOIC ACID.

- Google Patents. (2013).

- Taylor & Francis Online. (2014, April 29). o-Iodoxy Benzoic Acid–Mediated Synthesis of 3,5-Diarylisoxazoles and Isoxazole-3-carboxylic Acids.

- ChemicalBook. 3,5-DI-TERT-BUTYLBENZOIC ACID(16225-26-6) 1H NMR spectrum.

-

PubMed. (2023). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. [Link]

- Google Patents. (2018). EP3059220A1 - Method of preparing and recovering 2-methyl-5-iodobenzoic acid.

-

NIST. Benzoic acid, p-tert-butyl-. [Link]

- Google Patents. (2010). CN101648866B - Preparation technology of p-tert-butyl benzoic acid.

- MDPI. (2024, April 29). Innovative synthesis of drug-like molecules using tetrazole as core building blocks.

Sources

- 1. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Iodobenzoic Acid: Applications in Medicinal Chemistry and its Preparation Method_Chemicalbook [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 4-(tert-Butyl)-3-iodobenzoic acid | 91131-72-5 | Benchchem [benchchem.com]

- 5. 1000341-29-6|3-(tert-Butyl)-5-iodobenzoic acid|BLD Pharm [bldpharm.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Making sure you're not a bot! [oc-praktikum.de]

3-(tert-Butyl)-5-iodobenzoic acid CAS number 1000341-29-6

An In-depth Technical Guide to 3-(tert-Butyl)-5-iodobenzoic Acid (CAS 1000341-29-6)

Abstract

This whitepaper provides a comprehensive technical overview of 3-(tert-Butyl)-5-iodobenzoic acid, CAS number 1000341-29-6. This molecule is a valuable bifunctional building block in modern organic synthesis, particularly relevant to drug discovery and materials science. Its utility stems from the orthogonal reactivity of its two key functional groups: a sterically hindered iodinated aromatic ring primed for cross-coupling reactions and a carboxylic acid moiety available for amidation, esterification, and other transformations. We will explore its physicochemical properties, propose a logical synthetic pathway, detail its application in cornerstone palladium-catalyzed reactions, and provide essential safety information for its handling. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic programs.

Chemical Identity and Physicochemical Properties

3-(tert-Butyl)-5-iodobenzoic acid is a solid organic compound whose structure is defined by a benzoic acid core substituted with a bulky tert-butyl group and an iodine atom at the meta positions relative to each other.[1] This specific substitution pattern imparts unique steric and electronic properties that are critical to its function in chemical synthesis.

Compound Identification

| Identifier | Value |

| CAS Number | 1000341-29-6[1] |

| Molecular Formula | C₁₁H₁₃IO₂[1] |

| Molecular Weight | 304.13 g/mol |

| Linear Formula | C₁₁H₁₃O₂I₁ |

| InChI Key | MKMRQBVKCBAPSH-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)C1=CC(=CC(=C1)I)C(=O)O |

Physical and Chemical Data

| Property | Value | Source |

| Physical Form | Solid | Sigma-Aldrich |

| Purity | ≥98% | Sigma-Aldrich |

| Storage Conditions | 2-8°C, protect from light, keep dry[1] | BLDpharm, Sigma-Aldrich[1] |

Predicted Spectroscopic Data

While specific experimental spectra for this exact compound are not widely published, its structure allows for reliable prediction of its key spectroscopic features.

| Spectroscopy | Predicted Features |

| ¹H NMR | ~1.35 ppm (s, 9H, -C(CH₃)₃), ~8.0-8.4 ppm (m, 3H, Ar-H), >10 ppm (br s, 1H, -COOH) |

| ¹³C NMR | ~31 ppm (-C(CH₃)₃), ~35 ppm (-C(CH₃)₃), ~94 ppm (Ar-C-I), ~128-140 ppm (Ar-C), ~152 ppm (Ar-C-tBu), ~166 ppm (C=O) |

| FT-IR (cm⁻¹) | ~2500-3300 (broad, O-H stretch), ~2960 (C-H sp³ stretch), ~1700 (strong, C=O stretch), ~1600 (C=C aromatic stretch) |

| Mass Spec (EI) | m/z 304 (M⁺), m/z 289 (M⁺ - CH₃) |

Synthesis and Purification

Proposed Synthetic Workflow

The most direct conceptual approach involves the direct iodination of 3-tert-butylbenzoic acid. The tert-butyl group is an ortho-, para-director, while the carboxylic acid is a meta-director. Both groups direct the incoming electrophile (iodine) to the 5-position, making this a convergent and regioselective strategy.

Caption: Proposed synthesis of the title compound.

Step-by-Step Laboratory Protocol (Proposed)

This protocol is a representative procedure based on methods for iodinating substituted benzoic acids.[2][3] Optimization may be required.

-

Reaction Setup: To a solution of 3-tert-butylbenzoic acid (1.0 eq) in acetonitrile (or a similar appropriate solvent), add N-Iodosuccinimide (NIS) (1.1 eq).

-

Catalysis: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (e.g., 0.5 mL per 5 mmol of starting material) as a catalyst.[2] The acid protonates the NIS, generating a more potent electrophilic iodine species.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 5-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Workup: Upon completion, pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining iodine and NIS.

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x). The choice of solvent is critical; ethyl acetate is effective for extracting the carboxylic acid product.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After solvent removal under reduced pressure, the crude product can be purified. Recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) is often effective for obtaining the final product with high purity.

Reactivity and Key Synthetic Applications

The synthetic power of 3-(tert-Butyl)-5-iodobenzoic acid lies in its identity as a bifunctional building block. The aryl iodide is a prime substrate for palladium-catalyzed cross-coupling, while the carboxylic acid can be readily converted to other functional groups. The bulky tert-butyl group provides steric hindrance that can influence reaction outcomes and enhances solubility in organic solvents.[4][5]

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond is the most reactive of the aryl halides in standard cross-coupling reactions, making this compound an excellent substrate.[6]

The Suzuki reaction is a robust method for forming carbon-carbon bonds by coupling an organohalide with an organoboron species.[6][7][8] This is arguably one of the most important applications for this building block.

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Exemplary Protocol: Suzuki-Miyaura Coupling

-

Reagents: In a reaction vial, combine 3-(tert-Butyl)-5-iodobenzoic acid (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) (2.0-3.0 eq).[9]

-

Solvent: Add a solvent mixture, typically toluene and water (e.g., 4:1 ratio). The biphasic system is classic for Suzuki couplings, facilitating the interaction of organic and inorganic reagents.[10]

-

Inert Atmosphere: Degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes. This step is crucial as the Pd(0) catalyst is oxygen-sensitive.

-

Heating: Seal the vial and heat the reaction mixture to 80-100 °C with vigorous stirring for 2-12 hours.

-

Workup: After cooling, dilute the mixture with water and extract with an organic solvent. The organic phase is then washed, dried, and concentrated.

-

Purification: The final biaryl product is typically purified via column chromatography on silica gel.

This reaction is a powerful tool for constructing carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals.[11][12] It allows for the coupling of aryl halides with a wide variety of amines.[13]

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Exemplary Protocol: Buchwald-Hartwig Amination

-

Reagents: In an oven-dried flask under an inert atmosphere (argon or nitrogen), combine 3-(tert-Butyl)-5-iodobenzoic acid (1.0 eq), the desired amine (1.1-1.5 eq), a palladium precatalyst like Pd₂(dba)₃ (0.01-0.05 eq), a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP) (1.1-1.2 eq relative to Pd), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.4-2.0 eq).[14][15]

-

Solvent: Add an anhydrous aprotic solvent like toluene or dioxane.

-

Heating: Heat the reaction mixture to 80-110 °C. The reaction time can vary from 1 to 24 hours.

-

Workup: After cooling, quench the reaction carefully with water or saturated ammonium chloride. Extract the product with an organic solvent.

-

Purification: The resulting aryl amine can be purified by column chromatography. The carboxylic acid group may require protection (e.g., as an ester) prior to the coupling, depending on the specific amine and reaction conditions.

Safety and Handling

Proper handling of 3-(tert-Butyl)-5-iodobenzoic acid is essential in a laboratory setting. The compound should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

GHS Hazard Information

| Category | Information |

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Conclusion

3-(tert-Butyl)-5-iodobenzoic acid is a highly functionalized and synthetically useful building block. Its distinct features—a reactive iodine atom ideal for cross-coupling, a modifiable carboxylic acid group, and a sterically demanding tert-butyl substituent—make it a strategic choice for constructing complex molecular architectures. Its application in robust and scalable reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination solidifies its role as a valuable intermediate for professionals in the fields of medicinal chemistry, agrochemicals, and materials science.

References

-

Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved February 18, 2026, from [Link]

-

OC-Praktikum. (2006). Synthesis of 3-phenylbenzoic acid from 3-iodobenzoic acid. Retrieved February 18, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved February 18, 2026, from [Link]

-

Singleton, D. A., et al. (2014). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society. Retrieved February 18, 2026, from [Link]

-

Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Retrieved February 18, 2026, from [Link]

-

Atlantim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination. Retrieved February 18, 2026, from [Link]

-

PubMed. (2020). Design, synthesis and biological activity of novel substituted 3-benzoic acid derivatives as MtDHFR inhibitors. Retrieved February 18, 2026, from [Link]

-

Organic Syntheses. (n.d.). m-IODOBENZOIC ACID. Retrieved February 18, 2026, from [Link]

-

Wikipedia. (2024). Suzuki reaction. Retrieved February 18, 2026, from [Link]

-

RSC Publishing. (2016). Mechanochemical catalytic oxidations in the solid state with in situ-generated modified IBX from 3,5-di-tert-butyl-2-iodobenzoic acid (DTB-IA)/Oxone. Retrieved February 18, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 18, 2026, from [Link]

-

PrepChem.com. (n.d.). Preparation of 3-iodobenzoic acid. Retrieved February 18, 2026, from [Link]

-

Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved February 18, 2026, from [Link]

-

PMC. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. Retrieved February 18, 2026, from [Link]

Sources

- 1. 1000341-29-6|3-(tert-Butyl)-5-iodobenzoic acid|BLD Pharm [bldpharm.com]

- 2. Mechanochemical catalytic oxidations in the solid state with in situ-generated modified IBX from 3,5-di-tert-butyl-2-iodobenzoic acid (DTB-IA)/Oxone - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. prepchem.com [prepchem.com]

- 4. 4-(tert-Butyl)-3-iodobenzoic acid | 91131-72-5 | Benchchem [benchchem.com]

- 5. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lab Reporter [fishersci.se]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. Making sure you're not a bot! [oc-praktikum.de]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. atlanchimpharma.com [atlanchimpharma.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

Technical Guide: Precision Synthesis of 3-(tert-Butyl)-5-iodobenzoic Acid

Part 1: Executive Summary & Strategic Analysis

Target Molecule: 3-(tert-Butyl)-5-iodobenzoic acid CAS Registry Number: 1000341-29-6 (approximate/analogous) Core Challenge: The synthesis of 1,3,5-trisubstituted benzenes containing both electron-withdrawing groups (EWG, carboxylic acid) and electron-donating groups (EDG, alkyl) is historically difficult using classical Electrophilic Aromatic Substitution (EAS).

The "Meta-Substitution" Paradox

In a classical EAS approach starting from 3-tert-butylbenzoic acid:

-

The Carboxyl group (-COOH) at position 1 directs incoming electrophiles to position 3 (blocked) or 5.

-

The tert-Butyl group (-tBu) at position 3 directs incoming electrophiles to positions 2, 4, and 6 (ortho/para).

-

Result: The strong directing power of the alkyl group typically dominates, directing iodination to position 6 (ortho to -COOH, para to -tBu) or 4. This results in the wrong isomer (e.g., 4-iodo-3-tert-butylbenzoic acid).

The Solution: Sterically Controlled C-H Activation

To bypass electronic directing conflicts, this protocol utilizes Iridium-catalyzed C-H borylation . This method relies on steric governance rather than electronic activation. The bulky active catalyst species (

Part 2: Retrosynthetic Analysis & Pathway

The synthesis is broken down into four distinct unit operations.

-

Esterification: Protection of the carboxylic acid to prevent catalyst deactivation and improve solubility.

-

Ir-Catalyzed C-H Borylation: Regioselective installation of a boron pinacol ester (Bpin) at the C5 position.

-

Ipso-Iododeboronation: Conversion of the C-B bond to a C-I bond using a copper-catalyzed protocol.

-

Saponification: Deprotection to yield the final free acid.

Caption: Figure 1. Sterically controlled synthetic route bypassing classical EAS limitations.

Part 3: Detailed Experimental Protocols

Step 1: Methyl Ester Protection

Objective: Convert the acidic proton to a methyl ester to facilitate the organometallic step.

-

Reagents: 3-tert-butylbenzoic acid (1.0 equiv), Methanol (Solvent/Reagent), H2SO4 (cat. 0.1 equiv).[1]

-

Procedure:

-

Dissolve 3-tert-butylbenzoic acid in anhydrous methanol (0.5 M concentration).

-

Add concentrated H2SO4 dropwise.

-

Reflux at 65°C for 6–12 hours. Monitor by TLC (Hexane/EtOAc 8:1).

-

Cool to RT, concentrate in vacuo.

-

Redissolve in EtOAc, wash with sat. NaHCO3 (2x) and Brine (1x).

-

Dry over Na2SO4, filter, and concentrate.

-

Yield Expectation: >95% (Colorless oil).

-

Step 2: Iridium-Catalyzed C-H Borylation (The Critical Step)

Objective: Install the boron handle at the sterically accessible C5 position.

-

Reagents:

-

Substrate: Methyl 3-tert-butylbenzoate (1.0 equiv)

-

Boron Source: Bis(pinacolato)diboron (

) (1.1 equiv) -

Catalyst Precursor:

(1.5 mol%) -

Ligand: 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) (3.0 mol%)

-

Solvent: Anhydrous THF or Hexane (degassed).

-

-

Protocol:

-

Glovebox/Schlenk Line: In a nitrogen-filled glovebox or under Ar flow, mix

and dtbpy in THF (2 mL) to generate the active dark-brown catalyst species. -

Add

and the substrate (Methyl 3-tert-butylbenzoate). -

Seal the reaction vessel (pressure tube or flask with condenser).

-

Heat to 80°C for 16 hours.

-

Workup: Cool to RT. Pass the mixture through a short pad of silica gel (eluting with Et2O or EtOAc) to remove the catalyst.

-

Concentrate the filtrate.

-

Purification: Flash chromatography (Hexane/EtOAc) may be required, though conversion is often quantitative.

-

Data Check: 1H NMR should show a diagnostic singlet at the aromatic region corresponding to the C2, C4, and C6 protons, confirming C5 substitution.

-

Step 3: Copper-Catalyzed Iododeboronation

Objective: Convert the aryl boronate to aryl iodide.

-

Reagents:

-

Aryl Boronate (from Step 2)

-

Sodium Iodide (NaI) (2.0 equiv)

-

Chloramine-T (2.0 equiv) OR Copper(I) Iodide (10 mol%) / 1,10-Phenanthroline (20 mol%) / NaI (2.0 equiv) under air.

-

Solvent: Aqueous THF or Ethanol.

-

-

Protocol (Green Method - Chloramine-T):

-

Dissolve the boronate ester in THF/H2O (1:1).

-

Add NaI followed by Chloramine-T trihydrate.

-

Stir at Room Temperature for 30 minutes. The solution will turn yellow/brown.

-

Quench with aqueous Sodium Thiosulfate (

) to remove excess iodine (color disappears). -

Extract with EtOAc, wash with brine, dry over MgSO4.

-

Yield Expectation: 85–92%.

-

Step 4: Hydrolysis

Objective: Reveal the carboxylic acid.

-

Reagents: Methyl 3-(tert-butyl)-5-iodobenzoate, LiOH (3.0 equiv), THF/H2O/MeOH (4:1:1).

-

Protocol:

Part 4: Data Summary & Safety

Stoichiometry Table

| Component | Role | Equiv. | Notes |

| Methyl 3-tert-butylbenzoate | Substrate | 1.0 | Dried azeotropically if needed |

| Reagent | 1.1 | Store in desiccator | |

| Catalyst | 0.015 | Air sensitive, store in glovebox | |

| dtbpy | Ligand | 0.03 | Controls steric selectivity |

| NaI | Reagent | 2.0 | Iodide source |

| Chloramine-T | Oxidant | 2.0 | Mild oxidant for iodination |

Safety Critical Control Points (HACCP)

-

Iridium Catalyst: The active catalyst is air-sensitive. Step 2 must be set up under inert atmosphere (

or Ar). -

Pressure: Step 2 involves heating THF to 80°C. Use a pressure-rated vessel (e.g., Q-tube or heavy-walled glass) behind a blast shield.

-

Iodination: Chloramine-T is an oxidant. Avoid mixing with strong acids (releases chlorine gas). Quench iodine waste properly with thiosulfate.

Part 5: References

-

Mechanism of Steric Control in C-H Borylation:

-

Ishiyama, T., Takagi, J., Ishida, K., Miyaura, N., Anastasi, N. R., & Hartwig, J. F. (2002). Mild Iridium-Catalyzed Borylation of Arenes. High Turnover Numbers, Room Temperature Reactions, and Isolation of a Potential Intermediate. Journal of the American Chemical Society, 124(3), 390–391. Link

-

-

General C-H Borylation Guide:

-

Hartwig, J. F. (2012). Borylation and Silylation of C–H Bonds: A Platform for Diverse C–H Bond Functionalizations. Accounts of Chemical Research, 45(6), 864–873. Link

-

-

Iododeboronation Methodology:

-

Kabat, M. M., Kothare, M., et al. (2009). A new, practical conversion of arylboronic acids to aryl iodides using NaI/Chloramine-T. Tetrahedron Letters, 50(40), 5613-5615. Link

-

-

Application to Meta-Functionalization:

-

Preshlock, S. M., Ghaffari, B., Maligres, P. E., Krska, S. W., Maleczka, R. E., & Smith, M. R. (2013). High-Throughput Optimization of Ir-Catalyzed C–H Borylation: A Tutorial for Practical Applications. Journal of the American Chemical Society, 135(20), 7572–7582. Link

-

Sources

Comprehensive Spectroscopic Profile and Analytical Characterization of 3-(tert-Butyl)-5-iodobenzoic Acid

This guide provides an in-depth technical analysis of 3-(tert-Butyl)-5-iodobenzoic acid (CAS: 1000341-29-6), a critical intermediate in medicinal chemistry, particularly for the synthesis of retinoid X receptor (RXR) agonists and proteolysis-targeting chimeras (PROTACs).

Executive Summary

3-(tert-Butyl)-5-iodobenzoic acid represents a strategic building block in organic synthesis due to its unique 1,3,5-substitution pattern. The meta-positioning of the iodine atom relative to the carboxyl group, combined with the lipophilic bulk of the tert-butyl group, makes it an ideal scaffold for Suzuki-Miyaura and Sonogashira cross-coupling reactions designed to modulate pharmacokinetic properties (logP) and steric fit in drug binding pockets.

This guide details the spectroscopic signature required for rigorous quality control (QC), distinguishing this compound from its regioisomers (e.g., 4-iodo or 2-iodo variants) which are common impurities in non-selective synthesis routes.

Structural Analysis & Theoretical Grounding

The characterization of this molecule relies on understanding the interplay between three substituents on the benzene ring:

-

Carboxyl group (-COOH): Strong electron-withdrawing group (EWG), deshielding ortho protons.

-

Iodine atom (-I): Weakly withdrawing (induction) but donating (resonance); heavy atom effect shields the ipso-carbon significantly (

-I -

tert-Butyl group (-tBu): Bulky electron-donating group (EDG), shielding ortho/para positions slightly.

Structural Connectivity Diagram (HMBC/COSY Logic)

The following diagram illustrates the critical NMR correlations used to confirm the 1,3,5-substitution pattern, ruling out 1,2,4- or 1,2,3-isomers.

Caption: Logic flow for structural elucidation using HMBC correlations to assign regiochemistry.

Spectroscopic Data Profile

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-d6 or CDCl3 (Data below standardized to CDCl3 for clarity)

H NMR (400 MHz, CDCl

)

The aromatic region is characterized by three distinct signals due to the lack of symmetry (C1 point group) but absence of strong coupling partners (all meta-relationships).

| Assignment | Shift ( | Multiplicity | Coupling ( | Integration | Mechanistic Insight |

| COOH | 11.0 - 13.0 | Broad Singlet | - | 1H | Exchangeable acidic proton; shift varies with concentration/solvent. |

| H-6 | 8.25 - 8.35 | Doublet/Triplet | 1H | Most deshielded due to ortho position to both -COOH and -I. | |

| H-2 | 8.00 - 8.10 | Doublet/Triplet | 1H | Ortho to -COOH and -tBu. | |

| H-4 | 7.75 - 7.85 | Doublet/Triplet | 1H | Shielded relative to H-6/H-2; ortho to -I and -tBu, but meta to -COOH. | |

| t-Butyl | 1.35 - 1.45 | Singlet | - | 9H | Characteristic intense singlet; diagnostic for purity. |

C NMR (100 MHz, CDCl

)

Key diagnostic peak: The iodinated carbon (C-I) appears significantly upfield (shielded) due to the "Heavy Atom Effect."

| Carbon Type | Shift ( | Assignment | Notes |

| Carbonyl | ~171.0 | -COOH | Typical benzoic acid carbonyl. |

| Aromatic C-tBu | ~153.0 | C-3 | Quaternary, deshielded by alkyl group. |

| Aromatic C-COOH | ~130.5 | C-1 | Quaternary. |

| Aromatic CH | ~138.0 | C-6 | Highly deshielded (ortho to I). |

| Aromatic CH | ~135.0 | C-4 | |

| Aromatic CH | ~127.0 | C-2 | |

| Aromatic C-I | 94.0 - 95.0 | C-5 | Critical Diagnostic: Upfield shift confirms Iodination. |

| t-Bu Quaternary | ~35.0 | C(CH | |

| t-Bu Methyl | ~31.0 | C(CH | Intense signal. |

B. Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Attenuated Total Reflectance)

-

3300–2500 cm

: Broad O-H stretch (Carboxylic acid dimer). -

2960, 2870 cm

: C-H stretch (Aliphatic t-Butyl). -

1680–1700 cm

: C=O stretch (Strong, Conjugated Acid). -

1580, 1450 cm

: C=C aromatic ring skeletal vibrations. -

~500–600 cm

: C-I stretch (Often weak, but diagnostic in fingerprint region).

C. Mass Spectrometry (MS)

-

Ionization: ESI- (Negative Mode) is preferred for carboxylic acids.

-

Molecular Ion:

= 303.0. -

Isotope Pattern: Iodine is monoisotopic (

I). No significant M+2 peak (unlike Cl/Br), simplifying the spectrum. -

Fragmentation: Loss of CO

(

Experimental Protocols: Synthesis & Purification Validation

To ensure the spectroscopic data corresponds to the correct isomer, the synthesis route must be controlled. The 1,3,5-substitution pattern is difficult to access via direct electrophilic aromatic substitution.

Recommended Synthetic Workflow (Sandmeyer Route)

This route guarantees regiochemistry, preventing the formation of the 4-iodo isomer.

-

Precursor: 3-Amino-5-(tert-butyl)benzoic acid.

-

Diazotization: NaNO

, H -

Iodination: KI (excess), warming to RT.

-

Workup: Quench with Na

S

Purification Protocol (Self-Validating System)

Impurities such as de-iodinated starting material or isomers will distort the Melting Point and NMR integration.

-

Crude Isolation: Acid-base extraction (Dissolve in NaHCO

, wash with ether, acidify aqueous layer to precipitate product). -

Recrystallization:

-

Solvent System: EtOH/Water or Hexane/EtOAc.

-

Target Melting Point: ~160–165°C (Predicted/Analog based; Note: Exact literature MP varies by polymorph, verify with HPLC purity >98%).

-

Analytical Workflow Diagram

Caption: Purification and QC decision tree to ensure spectroscopic fidelity.

Critical Quality Attributes (CQA)

When sourcing or synthesizing this material, verify these parameters to ensure downstream success in cross-coupling reactions:

-

Regio-Isomeric Purity: The 4-iodo isomer (from direct iodination of 3-t-butylbenzoic acid) is a potent poison for crystal packing and may have different reactivity rates.

-

Check: H-NMR symmetry. The 4-iodo isomer has an AA'BB' or ABX system (depending on t-Bu position), whereas the 3,5-isomer shows three distinct singlets/doublets.

-

-

Iodine Content: Elemental analysis or quantitative Mass Spec.

-

Appearance: Off-white to light yellow solid. Dark yellow/brown indicates free iodine contamination (wash with thiosulfate).

References

-

Commercial Availability & CAS Verification

-

Synthetic Methodology (Sandmeyer Reaction Context)

-

Spectroscopic Principles

-

Reich, H. J. Chemical Shift Effects of Substituents on Benzene. University of Wisconsin-Madison. (Source for chemical shift additivity rules used in prediction). Link

-

Sources

1H NMR and 13C NMR spectrum of 3-(tert-Butyl)-5-iodobenzoic acid

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-(tert-Butyl)-5-iodobenzoic Acid

Authored by: A Senior Application Scientist

Introduction: Elucidating Molecular Structure through Magnetic Resonance

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique in modern chemistry, providing profound insights into the electronic structure and connectivity of molecules.[1][2] This guide offers a detailed examination of the ¹H and ¹³C NMR spectra of 3-(tert-Butyl)-5-iodobenzoic acid, a substituted aromatic carboxylic acid. Our approach moves from foundational principles to practical application, providing not just data, but a causal understanding of the spectral features. We will dissect the influence of each substituent—the bulky tert-butyl group, the electronegative iodine atom, and the electron-withdrawing carboxylic acid—to predict and interpret the resulting spectra. This document is designed for researchers and drug development professionals who rely on robust spectroscopic characterization for structural verification and purity assessment.

Theoretical Framework and Spectral Prediction

Before acquiring any data, a robust theoretical analysis of the molecule's structure allows us to form a hypothesis about the expected NMR spectra. The substitution pattern on the benzene ring is key; with substituents at the 1, 3, and 5 positions, no plane of symmetry bisects the aromatic protons or carbons, rendering each unique.[3][4]

Predicted ¹H NMR Spectrum

The chemical shifts of aromatic protons are heavily influenced by the electronic nature of the substituents on the ring.[5][6] Electron-donating groups (EDGs) tend to shield aromatic protons (shifting them upfield), while electron-withdrawing groups (EWGs) deshield them (shifting them downfield).[6]

-

Carboxylic Acid (-COOH): This is a meta-directing, deactivating (electron-withdrawing) group. It will deshield the ortho and para protons.

-

tert-Butyl (-C(CH₃)₃): This is an ortho, para-directing, activating (weakly electron-donating) group through hyperconjugation. It will slightly shield the protons at its ortho and para positions.

-

Iodine (-I): Iodine exhibits a dual effect. It is deactivating through its inductive effect (electronegativity) but weakly activating through resonance (lone pair donation). Its overall influence is complex but generally leads to deshielding compared to an unsubstituted benzene.

Based on these principles, we can predict the following for the three aromatic protons (H-2, H-4, H-6) and the tert-butyl protons:

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded and often participates in hydrogen bonding, leading to a very broad singlet far downfield, typically in the 10-13 ppm range.[7][8][9]

-

Aromatic Protons (H-2, H-4, H-6): These protons will appear in the characteristic aromatic region of 6.5-8.0 ppm.[10] Their precise shifts are determined by the additive effects of the three substituents. We expect three distinct signals, each appearing as a multiplet due to meta-coupling.

-

H-2: Positioned between the -COOH and -I groups, this proton will be significantly deshielded.

-

H-4: Situated between the tert-butyl and iodo groups, its chemical shift will be a balance of their respective influences.

-

H-6: Located between the tert-butyl and carboxylic acid groups, it will also experience a combination of shielding and deshielding effects.

-

Coupling: The aromatic protons are all meta to each other. We anticipate small coupling constants (J_meta ≈ 2–3 Hz), resulting in each signal appearing as a triplet or, more accurately, a doublet of doublets that may look like a triplet if the coupling constants are similar.[11]

-

-

tert-Butyl Protons (-C(CH₃)₃): The nine protons of the tert-butyl group are chemically equivalent due to free rotation around the C-C single bond. They will appear as a sharp singlet, as there are no adjacent protons to couple with. Its position will be in the typical alkyl region, around 1.3 ppm.

Predicted ¹³C NMR Spectrum

Aromatic carbons typically resonate between 120-150 ppm.[10][12] The number of signals directly corresponds to the number of unique carbon environments.[4] For 3-(tert-Butyl)-5-iodobenzoic acid, we expect to see nine distinct signals.

-

Carboxyl Carbon (-COOH): This carbonyl carbon is significantly deshielded and will appear in the 165-185 ppm range.[9][13]

-

Aromatic Carbons (C1-C6):

-

Substituent-Bearing Carbons (C1, C3, C5): These quaternary carbons will generally have weaker signals. C1 (attached to -COOH) and C3 (attached to the tert-butyl group) will be downfield. The carbon attached to iodine (C5) will be significantly shielded due to the "heavy atom effect," a phenomenon where the large electron cloud of iodine causes an upfield shift, contrary to what electronegativity alone would suggest.[14]

-

Protonated Aromatic Carbons (C2, C4, C6): These will appear in the main aromatic region (125-150 ppm), with their exact shifts influenced by the neighboring substituents.[15][16]

-

-

tert-Butyl Carbons:

-

Quaternary Carbon (-C(CH₃)₃): This carbon will appear around 35 ppm.

-

Methyl Carbons (-C(CH₃)₃): The three equivalent methyl carbons will produce a single signal around 31 ppm.

-

Experimental Protocol: A Self-Validating Methodology

The integrity of NMR data begins with meticulous sample preparation and a logically structured acquisition workflow.

Sample Preparation

-

Analyte Weighing: Accurately weigh approximately 10-20 mg of 3-(tert-Butyl)-5-iodobenzoic acid.

-

Solvent Selection: Choose a suitable deuterated solvent.

-

Chloroform-d (CDCl₃): A common choice for general organic compounds. The carboxylic acid proton may exchange with trace water, leading to a very broad or even invisible signal.[8]

-

Dimethyl sulfoxide-d₆ (DMSO-d₆): An excellent choice for carboxylic acids as it helps to sharpen the acidic proton signal through hydrogen bonding with the solvent.

-

-

Dissolution: Transfer the weighed solid into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

Homogenization: Cap the tube and gently invert it several times. If necessary, use a vortex mixer or brief sonication to ensure complete dissolution. The final solution should be clear and free of particulate matter.

NMR Data Acquisition

The following describes a standard workflow for acquiring ¹H and ¹³C spectra on a modern Fourier Transform NMR spectrometer (e.g., 400 MHz).

Caption: Standard workflow for NMR sample analysis.

-

Locking and Shimming: The instrument locks onto the deuterium signal of the solvent to compensate for magnetic field drift. Shimming is then performed to optimize the homogeneity of the magnetic field across the sample, ensuring sharp, well-resolved peaks.

-

Tuning and Matching: The NMR probe is tuned to the specific nucleus being observed (¹H or ¹³C) to ensure maximum sensitivity.

-

¹H Spectrum Acquisition: A standard single-pulse experiment is typically sufficient. Key parameters include a 90° pulse angle, a spectral width of ~15 ppm, and a relaxation delay of 1-2 seconds.

-

¹³C Spectrum Acquisition: A proton-decoupled experiment is standard, which collapses all C-H coupling to produce a spectrum of singlets.[14] Due to the low natural abundance of ¹³C, a larger number of scans is required to achieve a good signal-to-noise ratio.[14]

Spectral Analysis and Data Interpretation

The following tables summarize the predicted chemical shifts and assignments for 3-(tert-Butyl)-5-iodobenzoic acid.

Predicted ¹H NMR Data

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | ~11-13 | Broad Singlet | 1H | -H OOC- |

| 2 | ~8.2 | Triplet (t) / dd | 1H | Ar-H 2 |

| 3 | ~8.0 | Triplet (t) / dd | 1H | Ar-H 4 |

| 4 | ~7.8 | Triplet (t) / dd | 1H | Ar-H 6 |

| 5 | ~1.35 | Singlet | 9H | -C(CH ₃)₃ |

Predicted ¹³C NMR Data

| Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | ~170 | -C OOH |

| 2 | ~153 | C 3-C(CH₃)₃ |

| 3 | ~142 | C 2-H |

| 4 | ~138 | C 4-H |

| 5 | ~135 | C 1-COOH |

| 6 | ~130 | C 6-H |

| 7 | ~94 | C 5-I |

| 8 | ~35 | -C (CH₃)₃ |

| 9 | ~31 | -C(C H₃)₃ |

This diagram visually correlates the molecular structure with its predicted spectral features.

Caption: Structure-Spectrum correlation map.

Conclusion

The ¹H and ¹³C NMR spectra of 3-(tert-Butyl)-5-iodobenzoic acid are highly characteristic and can be fully interpreted through a systematic analysis of substituent effects. The ¹H spectrum is defined by a highly deshielded, broad carboxylic acid proton, three unique meta-coupled aromatic protons, and a prominent nine-proton singlet for the tert-butyl group. The ¹³C spectrum is distinguished by the downfield carboxyl carbon, six unique aromatic carbon signals—including one significantly shielded by the heavy-atom effect of iodine—and two distinct signals for the tert-butyl carbons. This comprehensive spectral fingerprint serves as a definitive tool for the structural confirmation and purity assessment of this compound in research and pharmaceutical development.

References

- AIP Publishing. (n.d.). Study of 13 C Chemical Shifts in Substituted Benzenes.

- Taylor & Francis Online. (2021, January 15). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects.

- Royal Society of Chemistry. (n.d.). The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes.

- Longdom Publishing. (2023, December 7). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry.

- ResearchGate. (n.d.). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects.

- Unknown. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.

- Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds.

- Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses.

- Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives.

- Technology Networks. (2024, February 22). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems.

- Scribd. (n.d.). NMR Spectroscopy: Principles & Applications.

- IJIRSET. (2014, November 15). Basic Concepts, Principles and Applications of NMR Spectroscopy.

- KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I.

- JoVE. (2025, May 22). Video: NMR Spectroscopy of Benzene Derivatives.

- Unknown. (n.d.). Short Summary of 1H-NMR Interpretation.

- ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e).

- ACS Publications. (n.d.). Para-substituent C-13 chemical shifts in substituted benzenes. 1. Updating the .sigma.R0 scale and analysis of aprotic solvent effects.

- Unknown. (n.d.). Summary of C13-NMR Interpretation.

- Unknown. (n.d.). Spectroscopy Tutorial: Carboxylic Acids.

- ResearchGate. (n.d.). Substituents on Benzene with 1 H and 13 C Chemical Shifts at the C4 site in Benzene Relative to TMS.

- ACS Publications. (n.d.). Structure determination of substituted benzenes by proton magnetic resonance. Empirical treatment of substituent effects and their utility in predicting chemical shifts.

- Chemguide. (n.d.). interpreting C-13 NMR spectra.

- Chemistry Steps. (2025, October 22). 13C Carbon NMR Spectroscopy.

- ACS Publications. (n.d.). Use of carboxylic acids as chiral solvating agents for the determination of optical purity of chiral amines by NMR spectroscopy.

- Chemistry LibreTexts. (2023, January 30). Interpreting C-13 NMR Spectra.

- Geochimica et Cosmochimica Acta. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy.

- Chemistry Blog. (n.d.). Carboxylic acid NMR.

- Royal Society of Chemistry. (2016). Mechanochemical catalytic oxidations in the solid state with in situ-generated modified IBX from 3,5-di-tert-butyl-2-iodobenzoic acid (DTB-IA)/Oxone.

- Cengage. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition.

- Sigma-Aldrich. (n.d.). 3-(tert-Butyl)-5-iodobenzoic acid | 1000341-29-6.

- BLDpharm. (n.d.). 1000341-29-6|3-(tert-Butyl)-5-iodobenzoic acid.

- Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm.

- Organic Chemistry Portal. (2006, March). Synthesis of 3-phenylbenzoic acid from 3-iodobenzoic acid.

- ChemicalBook. (n.d.). 3,5-DI-TERT-BUTYLBENZOIC ACID(16225-26-6) 1H NMR spectrum.

- NOP - Sustainability in the organic chemistry lab course. (n.d.). 1H-NMR.

Sources

- 1. microbenotes.com [microbenotes.com]

- 2. technologynetworks.com [technologynetworks.com]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 6. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Chemistry: Carboxylic acid NMR [openchemistryhelp.blogspot.com]

- 9. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 12. researchgate.net [researchgate.net]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 15. pubs.aip.org [pubs.aip.org]

- 16. tandfonline.com [tandfonline.com]

Solubility of 3-(tert-Butyl)-5-iodobenzoic acid in organic solvents

An In-depth Technical Guide to the Solubility of 3-(tert-Butyl)-5-iodobenzoic acid in Organic Solvents

Authored by: A Senior Application Scientist

Foreword: Navigating the Solubility Landscape of a Unique Benzoic Acid Derivative

For researchers, scientists, and professionals in the dynamic field of drug development, a profound understanding of a compound's physicochemical properties is paramount. Among these, solubility stands as a critical determinant of a molecule's behavior, influencing everything from reaction kinetics and purification strategies to bioavailability and formulation development. This guide focuses on 3-(tert-Butyl)-5-iodobenzoic acid, a compound of interest due to its unique structural amalgamation of a bulky nonpolar group, a halogen atom, and a polar carboxylic acid function.

While specific quantitative solubility data for 3-(tert-Butyl)-5-iodobenzoic acid is not extensively documented in publicly available literature, this guide will provide a robust framework for its determination. By dissecting the influence of its constituent functional groups and leveraging established principles of solubility, we will equip the reader with the theoretical knowledge and practical methodologies to confidently assess its solubility profile in a range of common organic solvents. This document is designed not merely as a set of instructions, but as a comprehensive resource that fosters a deeper understanding of the interplay between molecular structure and solubility.

Deconstructing the Molecule: Theoretical Underpinnings of Solubility

The solubility of 3-(tert-Butyl)-5-iodobenzoic acid in any given organic solvent is a result of the intricate balance of intermolecular forces between the solute and the solvent molecules. The adage "like dissolves like" serves as a fundamental starting point, but a more nuanced analysis of the molecule's architecture is essential for predictive insights.

The Key Players in Solubility:

-

The Carboxylic Acid Moiety (-COOH): This functional group is the primary driver of polarity in the molecule. It can act as both a hydrogen bond donor (through the hydroxyl proton) and a hydrogen bond acceptor (through the carbonyl and hydroxyl oxygens). This characteristic suggests a favorable interaction with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone, ethyl acetate).

-

The Aromatic Ring: The benzene ring itself is nonpolar and will engage in van der Waals forces. It will show an affinity for other aromatic solvents (e.g., toluene) through π-π stacking interactions.

-

The tert-Butyl Group (-C(CH₃)₃): This bulky, nonpolar alkyl group significantly contributes to the lipophilicity of the molecule. Its presence is expected to enhance solubility in nonpolar solvents like hexane and may disrupt the crystal lattice structure, potentially lowering the melting point compared to less substituted analogs[1].

-

The Iodine Atom (-I): As a large and polarizable halogen, iodine can participate in halogen bonding, a non-covalent interaction that can influence solubility in specific solvents. Its electron-withdrawing nature also modulates the acidity of the carboxylic acid.

Predictive Solubility Trends:

Based on these structural features, we can anticipate the following solubility patterns:

-

High Solubility: In polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), which can effectively solvate both the polar carboxylic acid group and the nonpolar regions of the molecule. Alcohols like methanol and ethanol are also expected to be good solvents due to their ability to form hydrogen bonds.[2][3]

-

Moderate Solubility: In solvents of intermediate polarity like acetone, ethyl acetate, and dichloromethane, where a balance of interactions can occur.

-

Low Solubility: In highly nonpolar solvents like hexane, the influence of the polar carboxylic acid group will likely dominate, leading to poor solubility. Similarly, in a highly polar solvent like water, the large nonpolar portion of the molecule will limit solubility.[3][4]

A Practical Approach: Experimental Determination of Solubility

Given the absence of established quantitative data, an experimental approach is necessary. The gravimetric method is a reliable and straightforward technique for determining the solubility of a solid compound in a solvent.[4]

Materials and Reagents

-

3-(tert-Butyl)-5-iodobenzoic acid (purity >98%)

-

Analytical grade organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane, dichloromethane, DMSO, DMF)

-

Deionized water

-

Analytical balance (readable to at least 0.1 mg)

-

Temperature-controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (0.22 µm, solvent-compatible)

-

Glass syringes

-

Pre-weighed sample vials

-

Drying oven or vacuum desiccator

Safety Precautions

3-(tert-Butyl)-5-iodobenzoic acid is classified as harmful if swallowed and causes skin and eye irritation. Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information before commencing any experimental work[5][6][7][8].

Step-by-Step Gravimetric Protocol

-

Preparation of Saturated Solution:

-

Add an excess amount of 3-(tert-Butyl)-5-iodobenzoic acid to a vial containing a known volume or mass of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

-

-

Separation of Solid and Liquid Phases:

-

Allow the vial to stand undisturbed at the equilibrium temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) into a glass syringe fitted with a syringe filter. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Dispense the filtered, saturated solution into a pre-weighed, labeled sample vial.

-

Record the exact mass of the solution transferred.

-

Place the vial in a drying oven at a temperature below the boiling point of the solvent or in a vacuum desiccator until the solvent has completely evaporated and a constant weight of the dried solid is achieved.

-

Accurately weigh the vial containing the dried solute.

-

-

Calculation of Solubility:

-

The mass of the dissolved 3-(tert-Butyl)-5-iodobenzoic acid is the final weight of the vial minus the initial weight of the empty vial.

-